Baeyer-Villiger Oxidation: 3,7-Dione vs. Monoketone
In contrast to the bicyclo[3.3.1]nonan-3-one system, for which the Baeyer-Villiger oxidation is known to be unsuccessful, the reaction proceeds smoothly with the 3,7-dioxo compound [1]. This stark difference in reactivity provides a clear synthetic advantage for the 3,7-dione when oxidative ring expansion is desired.
Determines feasibility of oxidative ring expansion in synthesis.
Standard peroxyacid conditions; binary outcome.
| Evidence Dimension | Baeyer-Villiger Oxidation Outcome |
|---|---|
| Target Compound Data | Successful and smooth oxidation to the corresponding lactone(s) |
| Comparator Or Baseline | Bicyclo[3.3.1]nonan-3-one (monoketone) - Unsuccessful oxidation |
| Quantified Difference | Binary outcome: Successful vs. Unsuccessful |
| Conditions | Standard Baeyer-Villiger oxidation conditions (e.g., with peroxyacids or peroxides) [1] |
Why This Matters
This binary outcome determines whether a key oxidative transformation in a synthetic route is possible, making the 3,7-dione the necessary reagent for accessing specific lactone-containing target molecules.
- [1] Momose, T., et al. (1979). Bicyclo[3.3.1]nonanes as Synthetic Intermediates. V. The Baeyer-Villiger Oxidation of Bicyclo[3.3.1]nonane-3,7-dione and Its Congeners. Chemical and Pharmaceutical Bulletin, 27(3), 824-828. View Source
